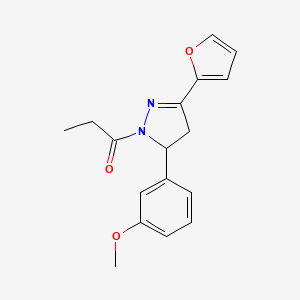
1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features a furan ring, a methoxyphenyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a methoxyphenyl hydrazine, followed by cyclization to form the pyrazole ring. The final step involves the addition of a propanone group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(3-(furan-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness
1-(3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group in the 3-position of the phenyl ring can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
生物活性
1-(3-(Furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C16H17N3O2, with a molecular weight of 285.33 g/mol. The compound features a furan ring and a methoxyphenyl group, which are known to contribute to its biological activities.
Synthesis
The synthesis typically involves the condensation of appropriate hydrazones with substituted ketones. For example, a common method includes the reaction of furan derivatives with hydrazine derivatives followed by cyclization to form the pyrazole core.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. In particular, studies have shown that compounds similar to this compound inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance:
- Cell Line Studies : Compounds with similar structures demonstrated IC50 values in the low micromolar range against various leukemia cell lines, indicating potent cytotoxic effects .
The mechanism through which these compounds exert their effects often involves:
- Tubulin Binding : The pyrazole moiety interacts with the colchicine binding site on tubulin, inhibiting microtubule assembly and disrupting mitotic processes .
- Apoptosis Induction : Studies report that these compounds can induce apoptosis through mitochondrial pathways, increasing the expression of pro-apoptotic proteins .
Case Studies and Research Findings
特性
IUPAC Name |
1-[5-(furan-2-yl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-17(20)19-15(12-6-4-7-13(10-12)21-2)11-14(18-19)16-8-5-9-22-16/h4-10,15H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGOCOPHECIKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














